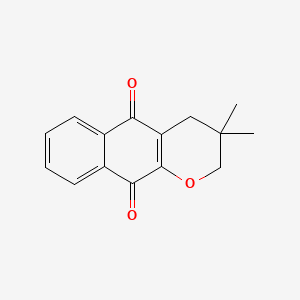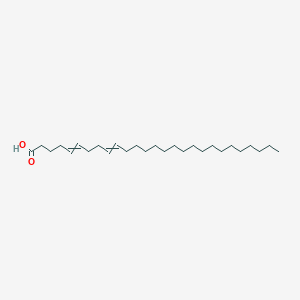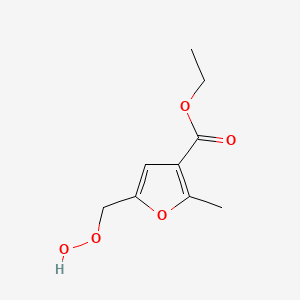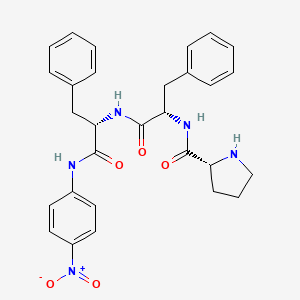
D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide typically involves the stepwise coupling of amino acids and the introduction of the nitrophenyl group. The process often starts with the protection of amino groups, followed by the coupling of D-proline and L-phenylalanine using reagents like carbodiimides. The nitrophenyl group is then introduced through nitration reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve automated peptide synthesizers that allow for precise control over reaction conditions and the sequential addition of amino acids. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrophenyl group in D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitrophenyl group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenylalaninamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of complex peptides and proteins.
Chromogenic Substrates: Employed in assays to measure enzyme activity, particularly proteases.
Biology:
Enzyme Inhibition Studies: Utilized to study the inhibition of specific enzymes, providing insights into enzyme mechanisms and potential therapeutic targets.
Medicine:
Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly those targeting proteases.
Industry:
Mecanismo De Acción
The mechanism of action of D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, binding to the active site of enzymes and modulating their activity. This interaction can lead to changes in enzyme conformation and function, affecting various biochemical pathways.
Comparación Con Compuestos Similares
- D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-argininamide
- L-Argininamide, D-prolyl-L-phenylalanyl-N-(4-nitrophenyl)-
Comparison:
- Uniqueness: D-Prolyl-L-phenylalanyl-N-(4-nitrophenyl)-L-phenylalaninamide is unique due to its specific amino acid sequence and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties.
- Similarities: Similar compounds share the prolyl-phenylalanyl backbone but differ in the side chains or additional functional groups, leading to variations in their reactivity and applications .
Propiedades
Número CAS |
162851-96-9 |
|---|---|
Fórmula molecular |
C29H31N5O5 |
Peso molecular |
529.6 g/mol |
Nombre IUPAC |
(2R)-N-[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H31N5O5/c35-27(24-12-7-17-30-24)32-26(19-21-10-5-2-6-11-21)29(37)33-25(18-20-8-3-1-4-9-20)28(36)31-22-13-15-23(16-14-22)34(38)39/h1-6,8-11,13-16,24-26,30H,7,12,17-19H2,(H,31,36)(H,32,35)(H,33,37)/t24-,25+,26+/m1/s1 |
Clave InChI |
QCZCANASBXZILB-ZNZIZOMTSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
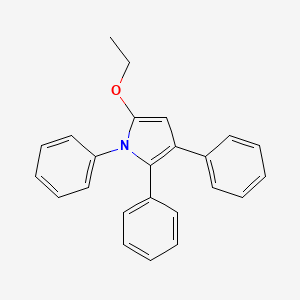
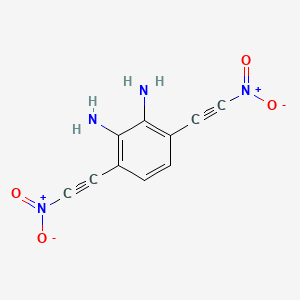
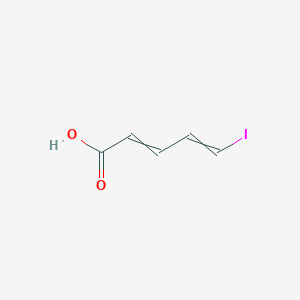
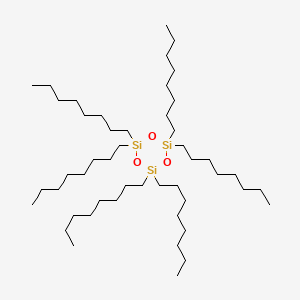
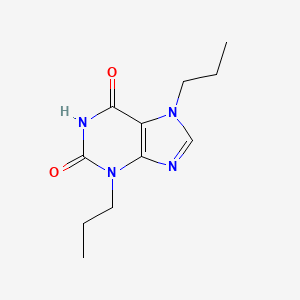
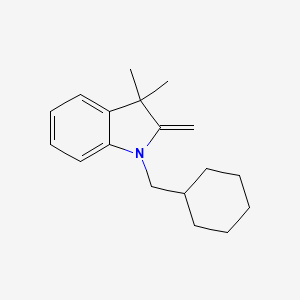

![N~1~,N~2~-Bis[2,6-di(propan-2-yl)phenyl]ethanediamide](/img/structure/B14270338.png)
